molecular formula C14H10Cl3NO B4606783 2,5-dichloro-N-(3-chlorobenzyl)benzamide

2,5-dichloro-N-(3-chlorobenzyl)benzamide

Cat. No.: B4606783
M. Wt: 314.6 g/mol
InChI Key: IGSNKBBNXVSAJI-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(3-chlorobenzyl)benzamide is a halogenated aromatic amide derivative characterized by a benzamide core with chlorine substituents at the 2- and 5-positions of the benzene ring. The amide nitrogen is further substituted with a 3-chlorobenzyl group. Halogenated benzamides are widely studied for their herbicidal, fungicidal, and ligand-binding properties due to their stability and capacity for intermolecular interactions .

Properties

IUPAC Name

2,5-dichloro-N-[(3-chlorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c15-10-3-1-2-9(6-10)8-18-14(19)12-7-11(16)4-5-13(12)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSNKBBNXVSAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-chlorobenzyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(3-chlorobenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,5-Dichloro-N-(3-chlorobenzyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-chlorobenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substitution Patterns on the Benzamide Core
  • Pronamide (3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide) :

    • Substitution : 3,5-Dichloro on the benzamide core.
    • Substituent : 1,1-Dimethylpropynyl group.
    • Properties : Melting point = 155°C; molecular weight = 256.127 g/mol.
    • Application : Commercial herbicide (e.g., Kerb®), effective in weed control due to its lipophilic propynyl group enhancing soil adsorption .
    • Key Difference : The 3,5-dichloro configuration in Pronamide contrasts with the 2,5-dichloro pattern in the target compound, which may alter steric interactions and biological activity .
  • 2,5-Dichloro-N-[1-(pyridin-4-yl)ethyl]benzamide (): Substitution: 2,5-Dichloro (identical to the target compound). Substituent: 1-(Pyridin-4-yl)ethyl group. Properties: Molecular weight = 295.17 g/mol; logP = 3.326 (indicative of moderate lipophilicity). Key Difference: The pyridinyl substituent introduces hydrogen-bonding capabilities absent in the target compound’s 3-chlorobenzyl group.
Heterocyclic Substituents
  • 2,5-Dichloro-N-(4-(4-nitrophenyl)-1,3-thiazol-2-yl)benzamide (): Substitution: 2,5-Dichloro on benzamide. Substituent: 4-Nitrophenylthiazole group. Properties: Molecular weight = 394.23 g/mol; polar surface area increased by the nitro and thiazole groups. Application: Potential pharmaceutical or agrochemical research due to the electron-withdrawing nitro group enhancing reactivity . Key Difference: The thiazole-nitrophenyl moiety significantly increases molecular weight and polarity compared to the target compound’s simpler benzyl group.
Table 1: Comparative Analysis of Key Parameters
Compound Name Substituent Group Molecular Weight (g/mol) logP Melting Point (°C) Application
2,5-Dichloro-N-(3-chlorobenzyl)benzamide 3-Chlorobenzyl ~294.1 (estimated) ~3.5* Not reported Research (hypothetical)
Pronamide 1,1-Dimethylpropynyl 256.127 ~2.8† 155 Herbicide
2,5-Dichloro-N-(pyridinylethyl)benzamide 1-(Pyridin-4-yl)ethyl 295.17 3.326 Not reported Catalysis/Coordination
2,5-Dichloro-N-(nitrophenylthiazol)amide 4-(4-Nitrophenyl)-1,3-thiazol 394.23 ~1.5‡ Not reported Pharmaceutical research

*Estimated based on 3-chlorobenzyl substituent’s hydrophobicity.
†Predicted using QSAR models for propynyl derivatives.
‡Lower logP due to nitro group’s polarity.

Key Observations :

Substituent Impact on Lipophilicity :

  • The 3-chlorobenzyl group in the target compound likely confers higher lipophilicity (logP ~3.5) compared to Pronamide (logP ~2.8), enhancing membrane permeability but reducing water solubility.
  • The pyridinyl group in balances lipophilicity and hydrogen-bonding capacity, making it suitable for coordination chemistry .

Biological Activity :

  • Pronamide’s 3,5-dichloro pattern and compact propynyl group optimize herbicidal activity by facilitating root absorption .
  • The 2,5-dichloro configuration in the target compound may shift biological targets due to altered electronic effects on the benzene ring.

Thermal Stability :

  • Pronamide’s high melting point (155°C) reflects strong crystal packing from its rigid propynyl group, whereas the target compound’s flexible benzyl substituent may lower thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-dichloro-N-(3-chlorobenzyl)benzamide
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2,5-dichloro-N-(3-chlorobenzyl)benzamide

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